N-[2-methoxy-4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide
Overview
Description
N-[2-methoxy-4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide, also known as MNBAF, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNBAF is a derivative of furamide, and its unique chemical structure has led to its use in a variety of research fields.
Mechanism of Action
N-[2-methoxy-4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide works by binding to specific proteins and enzymes in the body, altering their activity and function. Its mechanism of action has been extensively studied, and researchers have found that it can modulate a variety of biological pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes involved in cellular signaling, metabolism, and gene expression. This compound has also been shown to have anti-inflammatory and antioxidant effects, making it a promising compound for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
N-[2-methoxy-4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has several advantages for use in laboratory experiments. Its unique chemical structure allows it to interact with specific proteins and enzymes, making it a valuable tool for studying biological processes. However, this compound also has limitations, including its high cost and the need for skilled chemists to synthesize it.
Future Directions
There are several future directions for research on N-[2-methoxy-4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide. One potential direction is to explore its potential as a therapeutic agent for the treatment of various diseases. This compound has been shown to have anti-inflammatory and antioxidant effects, making it a promising compound for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. Another potential direction is to further study its mechanism of action and its interactions with specific proteins and enzymes in the body. This could lead to the development of new drugs and therapies for a variety of conditions. Finally, this compound could be used as a tool for studying biological processes and pathways, allowing researchers to gain a better understanding of how the body works at a molecular level.
Scientific Research Applications
N-[2-methoxy-4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide has been used in a variety of scientific research applications, including biochemistry, pharmacology, and neuroscience. Its unique chemical structure allows it to interact with specific proteins and enzymes in the body, making it a valuable tool for studying biological processes.
properties
IUPAC Name |
N-[2-methoxy-4-[(2-nitrobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O6S/c1-29-17-11-12(8-9-14(17)22-19(26)16-7-4-10-30-16)21-20(31)23-18(25)13-5-2-3-6-15(13)24(27)28/h2-11H,1H3,(H,22,26)(H2,21,23,25,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWPJLWFNCSXKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CC=C2[N+](=O)[O-])NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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